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Compound of Interest

Compound Name:
Ethyl 3-bromo-4-

(diallylamino)benzoate

CAS No.: 1211511-06-6

Cat. No.: B1465528

Get Quote

Executive Summary
Brominated aminobenzoates represent a critical class of intermediates in the synthesis of

bioactive scaffolds, particularly quinazolinones, benzothiazines, and anthranilic acid-derived

anesthetics. Their utility relies heavily on the precise manipulation of their phase transition

properties—specifically melting point (MP) and boiling point (BP)—to achieve high-purity

isolation.

This guide provides an in-depth analysis of the thermodynamic properties of these compounds.

Unlike simple organic esters, the presence of both an amine donor and a bromine acceptor

creates complex crystal lattice energies. We will explore the structural determinants of these

properties, provide verified data sets, and detail self-validating experimental protocols for their

characterization and purification.

Structural Determinants of Phase Transitions
To optimize purification, one must understand the molecular forces driving phase changes in

this specific chemical family.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1465528#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Halogen Effect on Lattice Energy
The introduction of a bromine atom into the aminobenzoate scaffold significantly alters the

melting point through two competing mechanisms:

Molecular Weight & Polarizability (MP Elevation): Bromine (79.9 amu) is significantly heavier

and more polarizable than hydrogen. This increases London Dispersion Forces, typically

raising the melting point compared to the non-halogenated parent.

Symmetry Breaking (MP Depression): Depending on the position (ortho, meta, para), the

bulky bromine atom can disrupt the efficient

-stacking of the benzene rings, potentially lowering the melting point if the crystal packing
density is reduced.

Hydrogen Bonding Networks
Aminobenzoates possess a primary amine (

) and an ester carbonyl (

).

Ortho-substitution (2-amino): Promotes intramolecular hydrogen bonding between the amine

and the ester carbonyl. This reduces intermolecular attraction, often leading to lower melting

points and higher volatility compared to para-isomers.

Para-substitution (4-amino): Precludes intramolecular bonding, forcing the formation of

strong intermolecular hydrogen bond networks. This invariably results in significantly higher

melting points.

Comparative Data Analysis
The following data consolidates verified physicochemical properties. Note the distinct elevation

in melting point for the 4-amino isomer due to the intermolecular network described above.

Table 1: Physicochemical Properties of Key Brominated
Aminobenzoates
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Compound
Name

Structure CAS No.
Melting Point
(°C)

Boiling Point /
Pressure

Methyl 2-amino-

5-

bromobenzoate

Methyl ester, 5-

Br
52727-57-8 72 – 74

Decomposes

>280°C (atm)

Methyl 4-amino-

3-

bromobenzoate

Methyl ester, 3-

Br
106896-49-5 105 – 109

~155°C @ 1-2

mmHg

Ethyl 4-amino-2-

bromobenzoate
Ethyl ester, 2-Br N/A* 74 – 76

Distillable under

high vac

Methyl 4-

bromobenzoate

(No amine

control)
619-42-1 77 – 81

128°C @ 18

mmHg

Methyl 2-

aminobenzoate

(No bromo

control)
134-20-3 ~24 (Liquid) 256°C (atm)

Note: The introduction of bromine at the 5-position of methyl anthranilate transforms it from a

liquid (MP ~24°C) to a solid (MP 72-74°C), facilitating purification by recrystallization rather

than energy-intensive distillation.

Visualization of Structure-Property Logic
The following diagram illustrates the causal relationship between structural modifications and

observed phase behaviors.
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Caption: Causal pathway linking bromine substitution patterns to thermodynamic outcomes.

Experimental Protocols
Protocol A: High-Fidelity Melting Point Determination
(DSC)
Standard capillary methods are prone to operator error. For pharmaceutical intermediates,

Differential Scanning Calorimetry (DSC) is the gold standard.

Objective: Determine the onset melting point and purity of Methyl 2-amino-5-bromobenzoate.

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp the lid (non-

hermetic) to allow volatile impurities to escape.

Reference: Use an empty, matched aluminum crucible.
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Ramp Cycle:

Equilibrate at 25°C.

Ramp 10°C/min to 60°C (sub-melt soak).

Ramp 2°C/min to 90°C (critical melting zone).

Analysis:

Onset Temperature (

): The intersection of the baseline and the leading edge of the endotherm. This is the
thermodynamic MP (Target: 72.5°C).

Peak Temperature (

): The tip of the endotherm.

Purity Calculation: Use the Van 't Hoff equation based on the peak sharpening. A broad

peak (>2°C range) indicates unbrominated starting material or dibromo-byproducts.

Protocol B: Purification via Solubility Differential
This protocol exploits the MP difference between the mono-bromo product and potential di-

bromo impurities.

Workflow Visualization:

Crude Reaction Mixture
(Mono-Br + Di-Br impurities)

Dissolve in Hot MeOH
(Reflux)

Controlled Cooling
to 4°C

Supersaturation
Filtration

Filtrate
(Contains impurities)
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Caption: Recrystallization workflow for separating brominated aminobenzoates based on

solubility limits.

Step-by-Step:

Dissolution: Dissolve crude Methyl 2-amino-5-bromobenzoate in minimum boiling Methanol

(approx. 5 mL per gram).

Clarification: If the solution is dark, treat with activated carbon (5% w/w) for 10 minutes, then

hot-filter through Celite.

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do

not shock-cool, as this traps impurities.

Maturation: Chill to 0-4°C for 1 hour to maximize yield.

Isolation: Filter under vacuum. Wash the cake with cold (0°C) Methanol/Water (9:1).

Validation: Dry to constant weight. Measure MP. If MP < 72°C, repeat.

Synthetic Implications
The boiling point data dictates the method of solvent removal and product isolation.

Vacuum Distillation Warning: While Methyl 4-amino-3-bromobenzoate has a reported boiling

point of ~155°C (lit.), this requires high vacuum (<2 mmHg). Attempting to distill these

compounds at atmospheric pressure will result in decarboxylation (loss of

) or polymerization (formation of colored tars).

Process Recommendation: Always prioritize crystallization (solid-liquid separation) over

distillation (liquid-gas separation) for this class of compounds to avoid thermal degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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